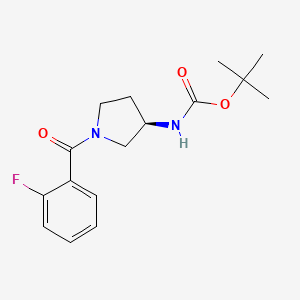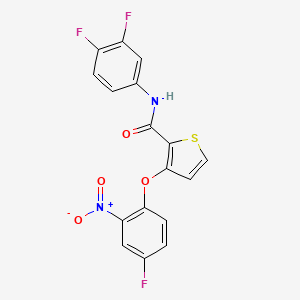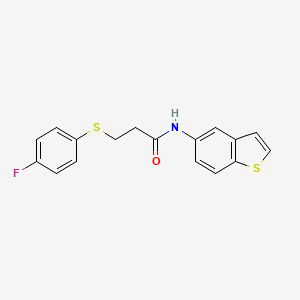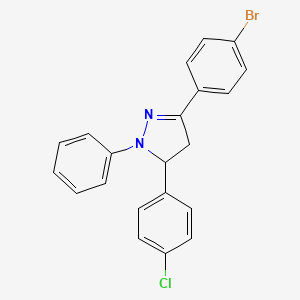![molecular formula C16H20N2O2S B2451520 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 691860-68-1](/img/structure/B2451520.png)
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide” is a synthetic compound with a molecular formula of C16H20N2O2S and a molecular weight of 304.41. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” involves a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C16H20N2O2S and a molecular weight of 304.41. Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Scientific Research Applications
Potential in Diabetes Treatment
- A study investigated 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, related to N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide, as potent dipeptidyl peptidase IV (DPP-IV) inhibitors, potentially useful in treating type 2 diabetes. These compounds showed significant inhibitory activity on DPP-IV and reduced blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2008).
Anticonvulsant Potential
- Another research synthesized and evaluated N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, as potential anticonvulsant agents. These compounds, structurally related to this compound, demonstrated protection in seizure models and showed promise as antiepileptic drugs (Kamiński et al., 2015).
Antitumor Activity
- Research into 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, closely related to this compound, revealed moderate antitumor activity against malignant tumor cells, highlighting the potential of these compounds in cancer research (Horishny & Matiychuk, 2020).
Potential in CDK2 Inhibition
- A study on N-(5-Bromo-1,3-thiazol-2-yl)butanamide, a compound structurally similar to this compound, found it to be an active CDK2 inhibitor. This suggests potential applications in targeting cell cycle dysregulation, relevant in cancer therapies (Vulpetti et al., 2006).
Urease Inhibition and Potential Therapeutic Uses
- Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, chemically akin to this compound, demonstrated significant urease inhibitory potential. These findings suggest a role in the development of therapeutic agents targeting specific enzymes (Nazir et al., 2018).
Future Directions
Thiazoles, the core structure in “N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide”, have been the focus of much research due to their diverse biological activities . Future research could explore the potential biological activities of “this compound” and its derivatives, as well as their potential applications in medicine.
properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-5-15(19)18-16-17-14(11-21-16)12-6-8-13(9-7-12)20-10-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQXETYTGLDPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2451437.png)
![[4-(2-Methylpropoxy)phenyl]methanol](/img/structure/B2451438.png)


![Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2451441.png)
![3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B2451442.png)
![Tert-butyl 2-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451443.png)


![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451448.png)
![N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/no-structure.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2451451.png)

